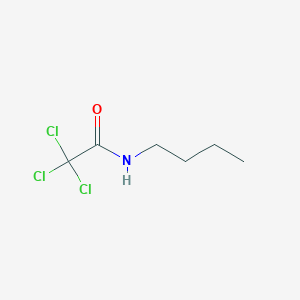
Acetamide, N-butyl-2,2,2-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-butyl-2,2,2-trichloro-: is a chemical compound with the molecular formula C6H10Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by a butyl group and the hydrogen atoms on the carbon are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+C4H9NH2→C6H10Cl3NO
Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The amide bond in Acetamide, N-butyl-2,2,2-trichloro- can be cleaved under acidic or basic conditions, yielding acetic acid and butylamine.
Nucleophilic Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate heating.
Major Products:
Hydrolysis: Acetic acid and butylamine.
Nucleophilic Substitution: Products vary depending on the nucleophile used, but generally involve the replacement of chlorine atoms with the nucleophilic group.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.
Mécanisme D'action
The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.
Comparaison Avec Des Composés Similaires
- Acetamide, 2,2,2-trichloro-
- Trichloroacetamide
- 2,2,2-Trichloroacetamide
Comparison:
- Acetamide, N-butyl-2,2,2-trichloro- is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its simpler counterparts like Acetamide, 2,2,2-trichloro-. The butyl group increases the hydrophobicity and may influence the compound’s reactivity and solubility.
Propriétés
Numéro CAS |
31464-96-7 |
|---|---|
Formule moléculaire |
C6H10Cl3NO |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
N-butyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
Clé InChI |
ONRADGGBQRZCAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


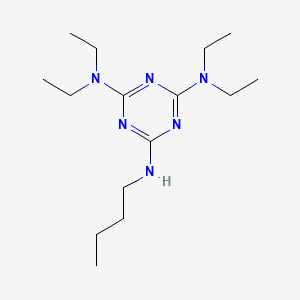
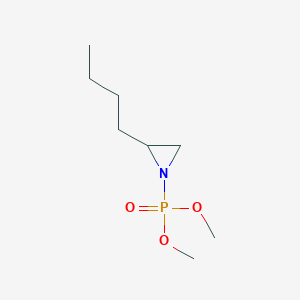
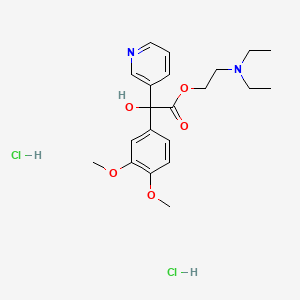
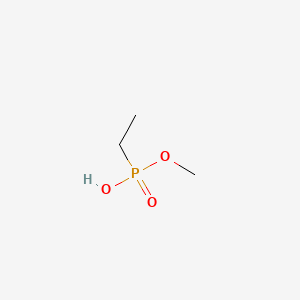

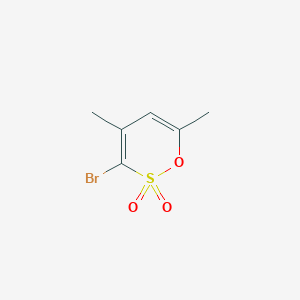
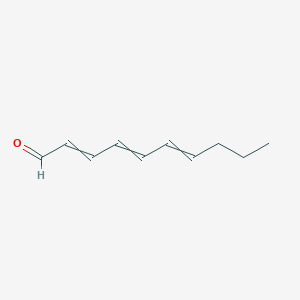

![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
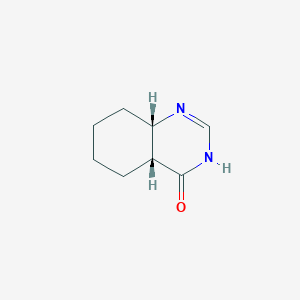

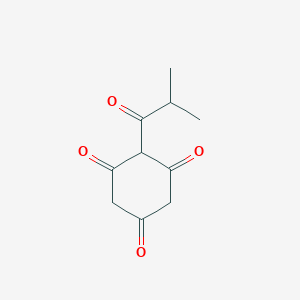

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
